molecular formula C7H17NO3 B2490476 1-Amino-3-(2-ethoxyethoxy)propan-2-OL CAS No. 1016741-65-3

1-Amino-3-(2-ethoxyethoxy)propan-2-OL

Cat. No.: B2490476
CAS No.: 1016741-65-3
M. Wt: 163.217
InChI Key: ULQSYYYHMDRCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(2-ethoxyethoxy)propan-2-OL is a versatile organic compound with the molecular formula C7H17NO3 and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of an amino group, two ethoxyethoxy groups, and a hydroxyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium or potassium hydroxide

Industrial Production Methods

In industrial settings, the production of 1-Amino-3-(2-ethoxyethoxy)propan-2-OL is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of 3-chloro-1-propanol and ethylene glycol monoethyl ether

    Reaction Control: Automated temperature and pressure control systems

    Purification: Distillation and recrystallization to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-ethoxyethoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 1-amino-3-(2-ethoxyethoxy)propan-2-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-(2-ethoxyethoxy)propan-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-ethoxyethoxy)propan-2-OL involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyethoxy groups enhance solubility and bioavailability. The hydroxyl group can participate in enzymatic reactions, making this compound a versatile tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-propanol: Lacks the ethoxyethoxy groups, resulting in different solubility and reactivity.

    3-Amino-1-propanol: Similar structure but with different functional group positioning.

    2-Amino-1-ethoxyethanol: Contains an ethoxy group but lacks the additional ethoxyethoxy group.

Uniqueness

1-Amino-3-(2-ethoxyethoxy)propan-2-OL is unique due to its combination of functional groups, which provide a balance of reactivity and solubility. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .

Properties

IUPAC Name

1-amino-3-(2-ethoxyethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c1-2-10-3-4-11-6-7(9)5-8/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSYYYHMDRCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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